molecular formula C13H10INOS B3618863 N-(4-iodophenyl)-3-(2-thienyl)acrylamide

N-(4-iodophenyl)-3-(2-thienyl)acrylamide

Cat. No.: B3618863
M. Wt: 355.20 g/mol
InChI Key: ITWFHOWJWBBFJT-BQYQJAHWSA-N
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Description

N-(4-Iodophenyl)-3-(2-thienyl)acrylamide is a synthetic acrylamide derivative characterized by a 2-thienyl group at the β-position of the acrylamide backbone and a 4-iodophenyl substituent on the nitrogen atom. This structure combines electron-rich (thienyl) and halogenated (iodophenyl) moieties, which are often leveraged in medicinal chemistry for tuning pharmacokinetic properties and target binding .

Properties

IUPAC Name

(E)-N-(4-iodophenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWFHOWJWBBFJT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following table compares N-(4-iodophenyl)-3-(2-thienyl)acrylamide with key structural analogs, highlighting differences in substituents and reported activities:

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference
This compound C₁₃H₁₁IN₂OS 2-Thienyl, 4-iodophenyl Limited direct data; structural focus
N-{[(2-Bromo-4-nitrophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide (Compound 48) C₁₄H₁₁BrN₄O₂S₂ 2-Thienyl, bromo-nitroaryl RKIP ligand (NMR-based screening)
(2E)-2-Cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)acrylamide C₂₃H₂₅IN₂O₃ Cyano, hexyloxy-methoxyphenyl, 4-iodophenyl Enhanced lipophilicity due to hexyloxy chain
2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (Compound 2s) C₁₆H₁₁F₃INO₂ 4-Iodophenyl, trifluoromethoxyphenyl Antiviral potential (COVID-19 resource)
(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-fluorophenyl)acrylamide (16c) C₂₇H₂₂ClFNO₃S₂ 4-Fluorophenyl, naphthalene-sulfonamide Broad-spectrum antimicrobial activity

Key Observations :

  • Electron-Withdrawing Groups : The 4-iodophenyl group in the target compound and compound 2s enhances stability and may influence π-π stacking in target binding.
  • Thienyl vs. Aryl Substitutions : Compound 48 retains the 2-thienyl group but introduces a bromo-nitroaryl moiety, which likely enhances electrophilicity and protein interaction.

Comparison with Analogous Syntheses :

  • Compound 48 : Uses a thiourea intermediate, introducing a carbamothioyl group via reaction with 2-bromo-4-nitroaniline.
  • Compound 2s : Synthesized via Ullmann coupling or direct amidation, emphasizing the role of halogenated aryl amines.
  • Compound 16c : Incorporates a sulfonamide group, requiring additional steps for sulfonation and naphthalene substitution.
Physicochemical Properties

While explicit data for the target compound are absent, inferences can be drawn from analogs:

  • Melting Points : Halogenated acrylamides (e.g., 2s, 16c) exhibit higher melting points (153–220°C) due to strong intermolecular halogen bonding .
  • NMR Signatures :
    • 1H NMR : The 2-thienyl group typically shows doublets at δ 6.8–7.2 ppm (J = 3–5 Hz) .
    • 13C NMR : The iodine atom in 4-iodophenyl causes deshielding (~δ 95–100 ppm for C-I) .
  • Solubility: Thienyl and iodophenyl groups reduce aqueous solubility, necessitating DMSO or ethanol for dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodophenyl)-3-(2-thienyl)acrylamide
Reactant of Route 2
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N-(4-iodophenyl)-3-(2-thienyl)acrylamide

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